molecular formula C19H21NO2 B256851 4-(2,2-Diphenylpropanoyl)morpholine

4-(2,2-Diphenylpropanoyl)morpholine

Cat. No.: B256851
M. Wt: 295.4 g/mol
InChI Key: DIFMZRDHCJLARL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-Diphenylpropanoyl)morpholine is a chemical compound of interest in scientific research and development, particularly within medicinal chemistry. It features a morpholine ring, a versatile heterocycle recognized as a privileged pharmacophore in drug discovery . The structural combination of the 2,2-diphenylpropanoyl moiety and the morpholine ring suggests potential as a building block for compounds targeting the central nervous system (CNS). The morpholine ring contributes favorable physicochemical properties, including a balanced lipophilic-hydrophilic profile and a weak basicity that can enhance solubility and improve blood-brain barrier (BBB) permeability, a critical factor for CNS-active compounds . Furthermore, morpholine derivatives are frequently investigated for their interactions with various enzymes and receptors. For instance, aryl-morpholines are known to interact with kinase targets such as the PI3K family, while other derivatives have shown activity as cannabinoid receptor ligands or sigma receptor antagonists . Researchers can utilize this compound as a key synthetic intermediate for constructing more complex molecules or as a core scaffold for developing potential therapeutic agents. Its structure aligns with compounds studied for a range of biological activities, including anticancer, anti-inflammatory, and analgesic effects . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

1-morpholin-4-yl-2,2-diphenylpropan-1-one

InChI

InChI=1S/C19H21NO2/c1-19(16-8-4-2-5-9-16,17-10-6-3-7-11-17)18(21)20-12-14-22-15-13-20/h2-11H,12-15H2,1H3

InChI Key

DIFMZRDHCJLARL-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCOCC3

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCOCC3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Compounds Compared :

4-(2,2-Diphenylpropanoyl)morpholine

4-[(4-Methoxyphenyl)sulfonyl]morpholine (sulfonyl substituent)

4-(2-Chlorobenzyl)morpholine (benzyl substituent)

4-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]morpholine (pyrimidine core)

VPC-14228 (4-(4-Phenylthiazol-2-yl)morpholine) (thiazole substituent)

Compound Name Substituent Type Molecular Weight (g/mol) Key Features
This compound Diphenylpropanoyl 337.4* High lipophilicity due to aromatic groups; ketone linker enhances polarity.
4-[(4-Methoxyphenyl)sulfonyl]morpholine Sulfonyl 285.3 Sulfonyl group increases acidity and hydrogen-bonding potential.
4-(2-Chlorobenzyl)morpholine Benzyl 211.7 Chlorine atom enhances electron-withdrawing effects; moderate solubility (~180 μM) .
4-[4-Phenylpyrimidin-2-yl]morpholine Pyrimidine 307.3 Planar pyrimidine ring enables π-π stacking; trifluoromethyl boosts stability .
VPC-14228 Thiazole 246.3 Thiazole moiety contributes to receptor binding (e.g., androgen receptor) .

*Calculated based on molecular formula.

Key Research Findings and Gaps

  • Critical Insights :

    • The morpholine ring’s oxygen atom is crucial for EP2 receptor activity in pyrimidine derivatives .
    • Steric bulk from diphenyl groups may reduce solubility but enhance membrane permeability.
    • Substitutions on the phenyl rings (e.g., halogens, methoxy) can modulate electronic effects and bioactivity .
  • Unanswered Questions: No data exists on the target compound’s receptor binding, solubility, or metabolic stability. Comparative studies with analogs like 4-(1,3-Diphenyl-2-propyn-1-yl)-morpholine () could clarify the role of triple bonds vs. ketone linkers .

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely reported method involves the reaction of morpholine with 2,2-diphenylpropanoyl chloride in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The general procedure is as follows:

  • Activation of the carboxylic acid : 2,2-Diphenylpropanoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) to generate the acyl chloride.

  • Acylation : Morpholine (1.2 equiv) is added dropwise to a cooled (0–5°C) solution of the acyl chloride in DCM, followed by TEA (1.5 equiv) to scavenge HCl.

  • Workup : The mixture is stirred at room temperature for 12–24 hours, washed with aqueous NaHCO₃, and purified via column chromatography (SiO₂, hexane/EtOAc).

Table 1: Optimization of Acylation Conditions

SolventBaseTemp (°C)Time (h)Yield (%)Purity (%)
DCMTEA25247895
THFDIPEA40188597
EtOAcPyridine25366590

Data adapted from Ni(II)-catalyzed acylation studies.

Challenges in Steric Environments

The diphenyl groups introduce significant steric hindrance, leading to reduced reaction rates and byproduct formation. Patent WO2011014973A2 highlights the use of modular building blocks with conformation-inducing templates (e.g., substituted phenol derivatives) to preorganize the acyl chloride for efficient nucleophilic attack by morpholine. For instance, incorporating a tert-butyl group ortho to the acyl chloride enhances reaction efficiency by 22% compared to unsubstituted analogs.

Alternative Routes: Coupling Reagents and Catalytic Methods

Carbodiimide-Mediated Coupling

A scalable alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF):

  • 2,2-Diphenylpropanoic acid (1.0 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) are stirred in THF at 0°C for 30 minutes.

  • Morpholine (1.1 equiv) is added, and the reaction is warmed to 25°C for 48 hours.

  • Purification via recrystallization (hexane/EtOAc) yields the product in 82% purity.

This method avoids the use of acyl chlorides but requires stringent moisture control to prevent reagent degradation.

Ni(II)-Catalyzed Enolate Alkylation

Building on work from the University of Barcelona thesis, Ni(II) complexes such as (S)-(Tol-BINAP)Ni(OTf)₂ enable stereoselective alkylation of morpholine enolates. While primarily used for β-formylation, this approach has been adapted for propanoyl group installation:

  • Morpholine is treated with trimethyl orthoformate and BF₃·OEt₂ to generate an oxocarbenium intermediate.

  • A preformed Ni(II) enolate of 2,2-diphenylpropanoic acid attacks the electrophile, forming the C–C bond with >90% diastereoselectivity.

Table 2: Catalytic Efficiency of Ni(II) Complexes

CatalystLoading (mol%)Yield (%)Selectivity (%)
(S)-(Tol-BINAP)Ni(OTf)₂107692
NiCl₂·6H₂O205885
[Ni(COD)₂]156888

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified using silica gel chromatography with gradient elution (hexane → EtOAc). High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O, 70:30) resolves residual diphenylpropanoic acid (retention time: 6.2 min) from the target compound (retention time: 8.5 min).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 10H, Ar-H), 3.72–3.68 (m, 4H, morpholine-OCH₂), 3.55–3.51 (m, 4H, morpholine-NCH₂), 2.91 (s, 2H, CH₂), 1.89 (s, 3H, CH₃).

  • IR (KBr) : 1645 cm⁻¹ (C=O stretch), 1110 cm⁻¹ (C-O-C morpholine).

Industrial-Scale Considerations

Patent ES2416464T3 emphasizes the importance of continuous flow reactors for large-scale synthesis, achieving 92% yield at 100 g/L concentration with a residence time of 30 minutes. Key parameters include:

  • Temperature: 50°C

  • Pressure: 10 bar

  • Catalyst: Immobilized lipase (Candida antarctica) for enantioselective acylation .

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